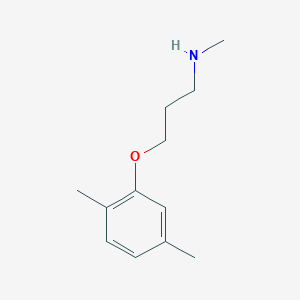

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine, otherwise known as 3-DMPMA, is a synthetically-produced organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of certain drugs.

Applications De Recherche Scientifique

Conformational Analyses and Crystal Structures

A study focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives revealed detailed crystal structures of these compounds. X-ray diffraction analysis was used to characterize the free base and various salt forms, highlighting the importance of hydrogen bonding in crystal packing. The research provides insight into the structural aspects of compounds similar to 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine, potentially aiding in the design of new chemical entities with improved properties (Nitek et al., 2020).

Supramolecular Architectures

Another study explored the supramolecular architectures of succinates of 1-hydroxypropan-2-aminium derivatives, showcasing the ability of these compounds to form two-dimensional networks through hydrogen bonding. This research highlights the potential of derivatives for creating complex supramolecular structures, which could be beneficial in various applications, including drug delivery systems and material science (Żesławska et al., 2018).

Inhibition of Sodium Channels

The inhibition of skeletal muscle sodium currents by mexiletine analogues was investigated, demonstrating the impact of specific hydrophobic interactions on the therapeutic profile of these drugs. This study provides a foundation for understanding how modifications to the chemical structure can influence the activity of sodium channel blockers, which is crucial for the development of novel therapeutic agents (Luca et al., 2003).

Herbicidal Activities

Research on the synthesis and herbicidal activities of 2-methylpropan-2-aminium O-methyl 1-(substituted phenoxyacetoxy)alkylphosphonates shows the agricultural applications of these compounds. The study reports moderate to good herbicidal activities against various plant species, suggesting the potential for developing new herbicides based on chemical structures related to 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine (Peng et al., 2013).

CO2 Permeation Properties

A study on the fabrication and CO2 permeation properties of amine-silica membranes using a variety of amine types, including 3-(triethoxysilyl)-N-methylpropan-1-amine, highlights the significance of these compounds in enhancing CO2 separation performance. This research could have implications for the development of efficient CO2 capture technologies, addressing environmental concerns related to greenhouse gas emissions (Yu et al., 2017).

Propriétés

IUPAC Name |

3-(2,5-dimethylphenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-11(2)12(9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBGKOYBQVHGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629787 |

Source

|

| Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

CAS RN |

915924-19-5 |

Source

|

| Record name | 3-(2,5-Dimethylphenoxy)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)